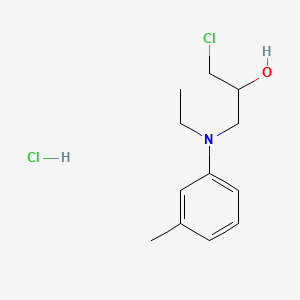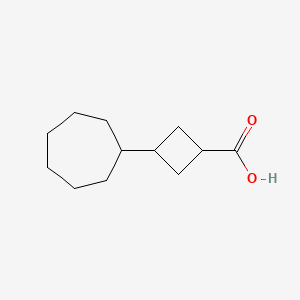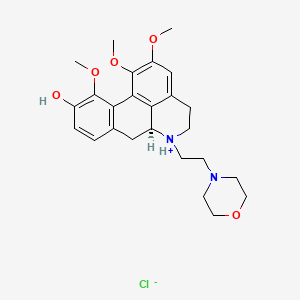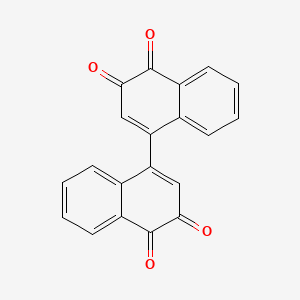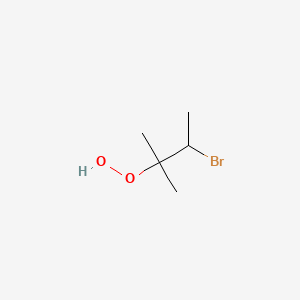
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of Substituents: The chlorophenyl, nitrophenyl, and pyrrolidinylmethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.
Final Assembly: The final step involves the coupling of the substituted pyrrole with the remaining substituents under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and optimize yield.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, typically using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of new substituents on the aromatic ring, leading to various derivatives.
科学的研究の応用
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- involves interactions with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Affecting Cellular Processes: The compound can influence various cellular processes, such as cell proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
1H-Pyrrole, 2,5-dimethyl-3-(4-chlorophenyl)-1-(4-nitrophenyl)-: Similar structure but different positioning of substituents.
1H-Pyrrole, 3-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-5-(1-pyrrolidinylmethyl)-: Similar substituents but different arrangement.
Uniqueness
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and potential applications. Its combination of chlorophenyl, nitrophenyl, and pyrrolidinylmethyl groups makes it a valuable compound for various scientific and industrial purposes.
特性
CAS番号 |
146204-56-0 |
|---|---|
分子式 |
C22H22ClN3O2 |
分子量 |
395.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H22ClN3O2/c1-16-18(15-24-12-2-3-13-24)14-22(17-4-6-19(23)7-5-17)25(16)20-8-10-21(11-9-20)26(27)28/h4-11,14H,2-3,12-13,15H2,1H3 |
InChIキー |
JWSYMXQTCIFADQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)CN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



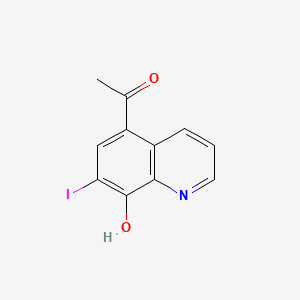
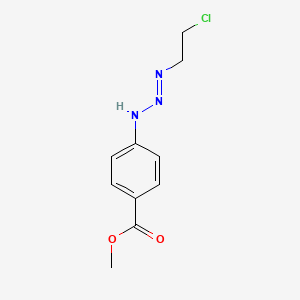

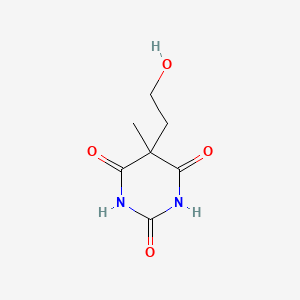
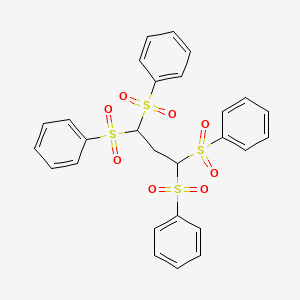
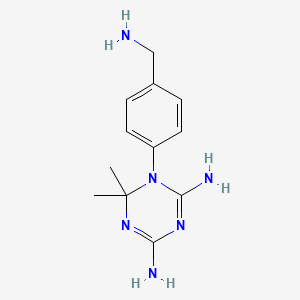
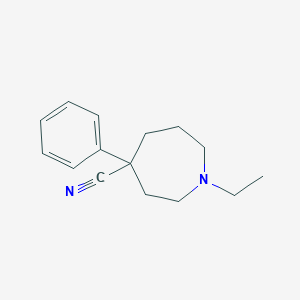
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
